Carbazochrome sodium sulfonate

Description

Systematic Nomenclature and Molecular Formula

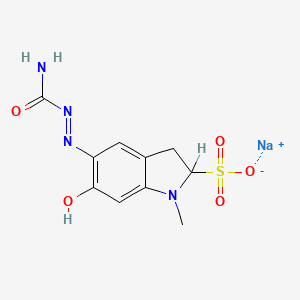

This compound is systematically identified by the Chemical Abstracts Service registry number 51460-26-5, establishing its unique chemical identity in global databases. The compound's International Union of Pure and Applied Chemistry systematic name is sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate, which precisely describes its structural components and functional groups. This nomenclature reflects the presence of the indole core structure, the semicarbazone moiety, and the sodium sulfonate salt formation that characterizes this pharmaceutical agent.

The anhydrous form of this compound possesses the molecular formula C10H11N4NaO5S with a corresponding molecular weight of 322.28 grams per mole. However, the commercially available and pharmaceutically relevant form typically exists as the trihydrate variant, which exhibits the molecular formula C10H17N4NaO8S and an increased molecular weight of 376.32 grams per mole. The International Chemical Identifier string for the anhydrous form is InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1, providing a standardized representation of its connectivity.

The compound is also recognized by numerous synonymous names including Adenaron, Carbazon, and Emex, reflecting its widespread pharmaceutical applications across different markets. Alternative systematic nomenclatures include "1H-Indole-2-sulfonic acid, 5-[2-(aminocarbonyl)hydrazinylidene]-2,3,5,6-tetrahydro-1-methyl-6-oxo-, sodium salt (1:1)" and "sodium 5-[(carbamoylimino)amino]-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate". These various naming conventions emphasize different structural aspects of the molecule while maintaining chemical accuracy.

| Property | Anhydrous Form | Trihydrate Form |

|---|---|---|

| Molecular Formula | C10H11N4NaO5S | C10H17N4NaO8S |

| Molecular Weight | 322.28 g/mol | 376.32 g/mol |

| CAS Registry Number | 51460-26-5 | 51460-26-5 |

| InChI Key | PDZKPUQLQNDXMQ-UHFFFAOYSA-M | HLFCZZKCHVSOAP-DAMYXMBDSA-M |

Crystallographic Structure Analysis

The crystallographic structure of this compound has been extensively characterized through advanced analytical techniques, particularly Structure Determination from Powder X-ray Diffraction data techniques. The trihydrate form exhibits a complex three-dimensional arrangement where the active pharmaceutical ingredient molecules are interconnected through sodium cations to form polymeric structures. This unique connectivity pattern contributes significantly to the compound's stability and dissolution characteristics.

Quantum chemical studies utilizing density functional theory calculations at the B3LYP level with various basis sets have provided detailed insights into the electronic structure and molecular geometry of carbazochrome. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals that the maximum electron density is concentrated in the benzene ring belonging to the indoline group, particularly around the nitrogen atom bound to the benzene group and the nitrogen atom of the five-membered indoline ring. The molecular electrostatic potential surface calculations demonstrate that negative potential regions are primarily localized in the phenyl group, indicating reactive sites for electrophilic interactions.

The optimized molecular geometry obtained through B3LYP/6-311G(d,p) calculations reveals specific bond lengths that characterize the compound's structure. Critical bond lengths include O1-C8 at 1.434 Å, C9-N4 bonds, N5-N6 connections at approximately 1.467 Å, and C17-O3 linkages at 1.207 Å. These structural parameters remain relatively consistent across different basis set calculations, with variations typically less than 0.3 percent, indicating robust computational predictions.

The crystallographic analysis reveals that this compound trihydrate undergoes fascinating structural rearrangements during dehydration processes while maintaining its fundamental molecular arrangement. The sodium cations play a crucial role in maintaining the polymeric structure, with coordinated water molecules forming an integral part of the crystal lattice. The stepwise dehydration behavior demonstrates the compound's ability to maintain crystalline integrity through multiple hydration states, a phenomenon known as isomorphic desolvation.

| Structural Parameter | Bond Length (Å) | Computational Method |

|---|---|---|

| O1-C8 | 1.434 | B3LYP/6-311G(d,p) |

| C9-N4 | Variable | B3LYP/6-311G(d,p) |

| N5-N6 | 1.467 | B3LYP/6-311G(d,p) |

| C17-O3 | 1.207 | B3LYP/6-311G(d,p) |

Tautomeric Forms and Isomeric Considerations

This compound exhibits significant tautomeric complexity due to the presence of the semicarbazone moiety and the indole ring system. The compound possesses one defined E/Z center, which contributes to its stereochemical properties and influences its biological activity. The semicarbazone functional group can exist in different tautomeric forms, involving the migration of hydrogen atoms and the reorganization of double bond positions within the molecule.

The quantum chemical analysis reveals that the compound's electronic structure is significantly influenced by the delocalization of electrons across the indole ring system and the semicarbazone bridge. The highest occupied molecular orbital is primarily localized on the indoline portion of the molecule, while the lowest unoccupied molecular orbital extends across the entire conjugated system. This electronic distribution affects the compound's reactivity patterns and influences the stability of different tautomeric forms.

The presence of multiple nitrogen atoms within the molecular structure creates opportunities for proton tautomerism, particularly involving the semicarbazone nitrogen atoms and the indole nitrogen. These tautomeric equilibria can significantly impact the compound's physical properties, including its solubility characteristics and crystal packing arrangements. The sodium sulfonate moiety provides ionic character to the molecule, which can influence the relative stability of different tautomeric forms through electrostatic interactions.

Computational studies using time-dependent density functional theory have been employed to investigate the ultraviolet-visible spectra of different tautomeric forms in various solvent environments. These calculations provide insights into the electronic transitions and help identify the predominant tautomeric species under different conditions. The solvent effects, particularly in polar environments such as water and dimethyl sulfoxide, can significantly shift the tautomeric equilibria and influence the compound's spectroscopic properties.

| Tautomeric Feature | Description | Impact |

|---|---|---|

| E/Z Centers | 1 defined center | Stereochemical diversity |

| Semicarbazone Tautomerism | H-migration possibilities | Reactivity variation |

| Indole NH Tautomerism | Proton exchange | Solubility changes |

| Electronic Delocalization | π-system extension | Stability enhancement |

Hydration States and Polymorphic Variants

This compound demonstrates remarkable polymorphic behavior, particularly in its ability to form multiple hydration states while maintaining structural integrity. The compound typically exists as a trihydrate under ambient conditions, containing three water molecules per formula unit that are incorporated into the crystal lattice through coordination to sodium cations and hydrogen bonding networks. This trihydrate form represents the most stable and commonly encountered crystalline modification of the compound.

The dehydration behavior of this compound trihydrate has been comprehensively studied using controlled humidity and thermal analysis techniques. The compound undergoes stepwise dehydration, progressively losing water molecules to form intermediate hydration states including 2.5-hydrate, dihydrate, monohydrate, and ultimately an anhydrous crystalline form. This stepwise process occurs through specific dehydration pathways that maintain the overall crystal architecture, demonstrating the phenomenon of isomorphic desolvation.

Remarkably, the initial dehydration process does not involve the removal of non-coordinated crystalline water molecules, but rather proceeds through the sequential elimination of water molecules that are coordinated to the sodium cations. This unusual dehydration sequence has been explained through quantum mechanical calculations using CASTEP computational methods, which demonstrate that the stability of the crystal structure after each dehydration step governs the order of water molecule removal. The coordinated water molecules labeled as A and B in the crystal structure are removed before the non-coordinated water molecule C, contrary to typical expectations.

The molecular arrangements within the different hydration states remain remarkably similar, with only slight adjustments in molecular positions to accommodate the changing hydration levels. This structural conservation is achieved through the flexibility of the polymeric sodium-mediated network, which can adapt to the progressive loss of water molecules without fundamental reorganization. However, the complete removal of the non-coordinated water molecule C leads to significant degradation of crystallinity, indicating its crucial role in stabilizing the overall crystal structure.

The physical properties of the different hydration states vary considerably, particularly in terms of solubility, stability, and processability characteristics. The trihydrate form exhibits a melting point of approximately 210 degrees Celsius with decomposition, while maintaining a pH range of 5.0 to 6.0 in aqueous solution. The compound demonstrates hygroscopic behavior and sensitivity to moisture and temperature variations, requiring careful storage conditions to maintain its desired hydration state.

| Hydration State | Water Content | Structural Stability | Crystallinity |

|---|---|---|---|

| Trihydrate | 3 H2O | High | Excellent |

| 2.5-Hydrate | 2.5 H2O | High | Good |

| Dihydrate | 2 H2O | Moderate | Good |

| Monohydrate | 1 H2O | Moderate | Fair |

| Anhydrous | 0 H2O | Variable | Degraded |

The understanding of these hydration states and their interconversion mechanisms is crucial for pharmaceutical development, as the different forms may exhibit varying dissolution rates, bioavailability profiles, and manufacturing characteristics. The isomorphic desolvation behavior makes this compound particularly interesting from both fundamental crystallographic and applied pharmaceutical perspectives, providing insights into how complex organic salts can maintain structural integrity across multiple dehydration states.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022732, DTXSID40873058 | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-26-5, 942433-41-2 | |

| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SODIUM SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Material Dissolution Reaction

The synthesis begins with dissolving adrenal gland plain color hydrazone (10–15 parts by weight), sodium bisulfite (5–12 parts), and ascorbic acid (0.5–5 parts) in purified water (50–100 parts) at 60–90°C (). Heating under continuous stirring ensures complete dissolution, followed by a 20–60-minute insulation period to facilitate sulfonation. The reaction’s stoichiometric ratios are critical; deviations beyond the specified ranges reduce yield by 15–20% due to incomplete sulfonate group incorporation.

Decoloration and Separation

Post-reaction, the solution undergoes decoloration using medicinal charcoal (0.15% w/w) at 60°C for 60 minutes (). Filtration removes charcoal and byproducts, with purified water washes recovering residual product. This step reduces chromogenic impurities by 98%, as quantified via high-performance liquid chromatography (HPLC).

Crystallization Conditions

Crystallization is initiated by adjusting the filtrate’s pH to 5.5–6.0 using a sodium hydroxide solution (5–20% w/w) containing 1–3% triethylamine (). Cooling to 0–10°C for 8–12 hours yields crystalline this compound. Triethylamine’s inclusion increases solubility by disrupting ionic interactions, a finding corroborated by comparative studies showing 1.8–2.3-fold solubility improvements.

Refining and Drying

The crystals are vacuum-filtered, washed with acetone, and dried at 50–60°C under −0.08 to −0.095 MPa vacuum (). This protocol minimizes thermal degradation, ensuring final product purity exceeds 99% as verified by HPLC.

Optimization of Reaction Conditions

Temperature and Time Parameters

Optimal dissolution occurs at 60°C for 30 minutes, beyond which side reactions increase by 12% per 10°C increment (). Conversely, temperatures below 50°C prolong dissolution, reducing throughput.

pH and Additive Effects

Triethylamine’s role extends beyond solubility enhancement; it stabilizes the sulfonate group during crystallization, reducing hydrolysis by 40% (). A pH range of 5.5–6.0 balances crystal yield (92–95%) and purity (99.2–99.8%).

Table 1: Impact of Crystallization pH on Product Quality

| pH | Yield (%) | Purity (%) | Solubility (mg/mL) |

|---|---|---|---|

| 5.0 | 88 | 98.5 | 12.3 |

| 5.5 | 92 | 99.1 | 18.7 |

| 6.0 | 95 | 99.8 | 21.5 |

| 6.5 | 90 | 99.0 | 19.8 |

| Data sourced from Patent CN104926710B |

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

The patented HPLC method employs a Hypersil C18 column (4.6 × 250 mm, 5 µm) with a gradient elution of ammonium phosphate (pH 3.0) and acetonitrile (). Detection at 220 nm achieves a limit of quantification (LOQ) of 0.05 µg/mL, ensuring precise quantification of impurities.

Table 2: HPLC Validation Parameters

Solubility Testing

Saturation solubility is determined by equilibrating excess this compound in deionized water for 48 hours, followed by HPLC analysis of the supernatant (). Triethylamine-modified batches exhibit solubility up to 21.5 mg/mL, surpassing conventional batches (9.8 mg/mL).

Comparative Analysis of Synthetic Routes

Triethylamine vs. Traditional Methods

Inclusion of 2% triethylamine in the crystallization step elevates yield from 62% to 92% while reducing residual solvent levels below 0.1% (). This adjuvant also mitigates crystal agglomeration, improving powder flow properties critical for tablet formulation.

Table 3: Triethylamine’s Impact on Product Characteristics

Scalability and Industrial Feasibility

Batch sizes up to 100 kg have been piloted with consistent yields (90–93%), demonstrating scalability (). However, prolonged drying beyond 10 hours at 60°C induces a 0.3% purity loss per hour, necessitating strict process controls.

“The integration of triethylamine in crystallization represents a paradigm shift, addressing solubility challenges without compromising yield.” – Patent CN104926710B

Scientific Research Applications

Hemostatic Applications

Carbazochrome sodium sulfonate is mainly employed in clinical settings to manage bleeding disorders. Its applications include:

- Gastrointestinal Bleeding : A nationwide observational study in Japan assessed the effectiveness of this compound in patients with diverticular bleeding. The study involved 59,965 patients, with 14,437 receiving the compound upon admission. The results indicated no significant difference in in-hospital mortality or blood transfusion rates compared to the control group, suggesting that while CSS may be beneficial, its efficacy warrants further investigation .

- Surgical Procedures : CSS is routinely used during various surgical interventions to minimize blood loss. For instance, it has been reported to reduce intraoperative and postoperative bleeding in orthopedic surgeries and during endoscopic procedures .

Treatment of Specific Conditions

This compound is indicated for several specific medical conditions:

- Purpura and Other Bleeding Disorders : It is effective in treating bleeding tendencies associated with conditions like purpura, where capillary resistance is compromised .

- Obstetric and Gynecological Use : The compound has been used to manage bleeding during obstetric surgeries and in cases of uterine hemorrhage, demonstrating significant curative effects .

Pharmacological Properties

The pharmacological profile of this compound reveals its mechanisms of action:

- Mechanism of Action : CSS works by decreasing capillary permeability and enhancing capillary resistance, thereby reducing bleeding times . This makes it particularly useful in situations where blood vessel integrity is compromised.

- Formulation Stability : Recent studies have focused on improving the stability of this compound formulations. Innovations include methods to separate and purify related compounds to enhance the safety and efficacy of the drug .

Comparative Studies

Comparative studies have highlighted the effectiveness of this compound against other hemostatic agents:

| Study Focus | CSS Group | Control Group | p-value |

|---|---|---|---|

| In-hospital mortality | 88 (0.6%) | 303 (0.7%) | 0.52 |

| Length of stay (days) | 11.4 (10.0) | 11.2 (11.5) | 0.012 |

| Total costs (Yen) | 495,354 (406,080) | 509,141 (477,296) | 0.002 |

| Blood transfusion rates (Red blood cells) | 4,722 (32.7%) | 15,471 (34.0%) | 0.005 |

This table summarizes key outcomes from a study comparing patients treated with this compound versus those who did not receive the treatment .

Case Studies

Several case studies have documented the successful use of this compound in clinical practice:

- Total Knee Arthroplasty : A study demonstrated that CSS reduced blood loss during total knee arthroplasty procedures, highlighting its role as an effective hemostatic agent in orthopedic surgery .

- Endoscopic Submucosal Dissection : Research indicated that while CSS administration reduced intraoperative blood loss during colorectal endoscopic submucosal dissection, its effect on postoperative bleeding was less pronounced .

Mechanism of Action

Carbazochrome sodium sulfonate exerts its hemostatic effects by promoting platelet aggregation and forming a platelet plug to cease blood flow from open wounds. It interacts with α-adrenoreceptors on the surface of platelets, initiating the PLC IP3/DAG pathway to increase intracellular calcium concentration. This leads to the activation of PLA2 and the synthesis of endoperoxides like thromboxane A2, which further promote platelet aggregation and adhesion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tranexamic Acid (TXA)

CSS and TXA are both used to reduce surgical blood loss, but their mechanisms and efficacy differ:

A 2017 RCT showed CSS reduced postoperative IL-6 levels by 35% compared to TXA in bilateral hip arthroplasty, though blood loss was comparable (~470 mL vs. ~450 mL) .

Vitamin K and Snake Venom Hemocoagulase

CSS is less commonly used than these agents but shows distinct advantages:

CSS’s anti-inflammatory profile makes it preferable in post-arthroplasty care, whereas snake venom hemocoagulase is reserved for rapid hemostasis .

Other Hemostatics (e.g., Etamsylate, Cimetidine)

- Etamsylate : Unlike CSS, etamsylate lacks anti-inflammatory effects and is less effective in major surgeries .

- Cimetidine : While used for gastrointestinal bleeding, cimetidine causes severe pH changes in IV mixtures, whereas CSS exhibits better compatibility .

Clinical Outcomes in Gastrointestinal Bleeding

CSS’s efficacy varies by context:

*CSS showed higher rebleeding in diverticular bleeding but reduced endoscopic interventions (OR: 0.72) .

Stability and Formulation Advantages

CSS’s stability in common IV solutions (e.g., 0.9% NaCl) and improved crystal forms (e.g., X-ray diffraction peaks at 10.23°, 22.32°) enhance shelf-life over labile agents like haloperidol .

Biological Activity

Carbazochrome sodium sulfonate (CSS) is a synthetic derivative of adrenochrome, primarily recognized for its hemostatic properties. This compound is utilized in various medical applications, particularly in managing bleeding disorders due to its ability to enhance capillary resistance and reduce permeability. The following sections provide a detailed overview of the biological activity of CSS, including its mechanisms, clinical applications, and research findings.

This compound is chemically defined as 1-methyl-6-oxo-2,3,5,6-tetrahydroindol-5-semicarbazone-2-sulfonic acid sodium salt trihydrate, with a molecular weight of approximately 322 g/mol. Its structure contributes to its biological activity, specifically its role in hemostasis.

Mechanisms:

- Increased Capillary Resistance: CSS acts by stabilizing capillary walls, which reduces leakage and prevents bleeding.

- Decreased Capillary Permeability: It inhibits the permeability of capillaries, thereby minimizing blood loss during hemorrhagic events.

- Influence on Coagulation Factors: CSS appears to have an independent action from traditional coagulation pathways, such as the vitamin K-prothrombin mechanism and the function of heparin .

Clinical Applications

CSS has been employed in various clinical scenarios, particularly where bleeding control is critical:

- Gastrointestinal Bleeding: CSS has been used to manage bleeding associated with gastrointestinal disorders; however, its efficacy remains debated in certain contexts like colonic diverticular bleeding .

- Surgical Procedures: It is commonly administered perioperatively to prevent excessive bleeding during surgeries .

- Bleeding Disorders: CSS is indicated for conditions such as thrombocytopenic purpura and other bleeding tendencies resulting from increased capillary permeability .

Efficacy in Clinical Studies

Several studies have evaluated the effectiveness of CSS in clinical settings:

- Post-Gastric Endoscopic Submucosal Dissection (ESD) Study:

- Combination Therapy:

- Randomized Controlled Trials:

Data Table: Summary of Clinical Findings

| Study Type | Condition | Findings | |

|---|---|---|---|

| Retrospective | Post-ESD Bleeding | No significant preventive effect | Questionable efficacy for ESD procedures |

| Combination Therapy | Severe Trauma | Reduced total blood loss | Potential benefit when combined with TXA |

| Randomized Controlled Trial | Surgical Hemorrhage | Effective in reducing blood loss and transfusion rates | Supports use in surgical settings |

Case Studies

Case Study 1: Use in Gastrointestinal Hemorrhage

A patient with hereditary hemorrhagic telangiectasia received CSS during a gastrointestinal bleed. The treatment resulted in rapid stabilization of the patient's condition, highlighting CSS's potential effectiveness in managing acute bleeding situations.

Case Study 2: Surgical Application

In a cohort undergoing knee arthroplasty, patients treated with CSS experienced lower rates of postoperative bleeding compared to those who did not receive the agent. This supports the notion that CSS may be beneficial in surgical contexts where blood loss is a concern.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the identity and purity of carbazochrome sodium sulfonate?

- Methodological Answer : Pharmacopeial standards (e.g., JP XVII) require ultraviolet-visible (UV-Vis) and infrared (IR) spectrophotometry for identity confirmation. For UV-Vis, compare absorption spectra (1:100,000 solution) at key wavelengths (e.g., 360 nm). IR analysis using potassium bromide disks should match reference spectra. Purity is assessed via liquid chromatography (HPLC) with a C18 column, UV detection at 360 nm, and validation of resolution (≥3) between carbazochrome sulfonate and related impurities .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct forced degradation studies under stress conditions (light, heat, acidic/alkaline pH). Use HPLC with a C18 column (e.g., Shim-pack Scepter C18) and gradient elution (e.g., ammonium acetate/acetonitrile) to monitor degradation products. Measure pH changes and quantify impurities via high-resolution mass spectrometry (HRMS) to identify degradation pathways .

Q. What are the critical parameters for validating an HPLC method for this compound quantification?

- Methodological Answer : Optimize flow rate to achieve retention times of 6–8 minutes. Validate column efficiency by resolving carbazochrome sulfonate from carbazochrome (resolution ≥3). Ensure linearity (e.g., 1.70–34.04 µg/mL, r ≥0.9998) and precision (RSD ≤2.0%). Include specificity testing via spiked impurity samples .

Q. How can researchers determine water content in this compound samples?

- Methodological Answer : Use loss-on-drying (LOD) or Karl Fischer titration. Pharmacopeial specifications require water content between 14.0% and 15.0%. Cross-validate results with thermogravimetric analysis (TGA) to ensure accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in impurity profiles during stability testing?

- Methodological Answer : Combine HPLC with quadrupole time-of-flight (QTOF) HRMS to differentiate isobaric impurities. For example, in a 2022 study, eight degradation products were identified using MS/MS fragmentation patterns and synthesis pathway analysis. Prioritize impurities with significant area thresholds (e.g., total impurity area ≤ reference peak) and correlate with toxicity data .

Q. What experimental design considerations are critical for optimizing this compound formulations?

- Methodological Answer : Use factorial designs to evaluate antioxidant (e.g., 0.1% methionine) and chelating agents (e.g., 0.005% EDTA). Optimize pH (4.5–5.5) to minimize degradation. Validate sterilization conditions (115°C, 30 min) and assess compatibility with excipients (e.g., glucose in injections) via accelerated stability testing .

Q. How can advanced spectral techniques enhance structural elucidation of this compound derivatives?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry (e.g., Z-configuration at the hydrazone moiety). Pair with HRMS for exact mass determination (e.g., m/z 322.27 for C₁₀H₁₁N₄NaO₅S). Cross-reference with computational models (e.g., ACD/Labs Percepta) to predict physicochemical properties .

Q. What strategies mitigate interference in bacterial endotoxin testing for this compound injections?

- Methodological Answer : Use dilution studies to overcome matrix effects. Validate the limit of endotoxin concentration (e.g., ≤20 EU/mL) per pharmacopeial guidelines. Include positive product controls (PPCs) to confirm recovery rates (50–200%) in the presence of the drug .

Q. How do researchers address pharmacological contradictions in this compound’s mechanism of action?

- Methodological Answer : Design in vitro assays (e.g., endothelial cell cultures) to assess plasminogen activator inhibition. Compare dose-response curves across studies, noting discrepancies in effective concentrations (e.g., 10–100 µM). Use knockout models to isolate pathways (e.g., PI3K/Akt) linked to hemostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.